Molecular Weight and Physicochemical Differentiation vs. the Non-Fluorinated, Non-Methylated Parent Scaffold
The target compound carries a molecular weight of 321.3 g/mol (C19H16FN3O) whereas the closest commercially accessible structural analog, 3,4-dihydro-2H-quinolin-1-yl(quinoxalin-6-yl)methanone, has MW 289.3 g/mol (C18H15N3O) . This +32 Da difference reflects the addition of one fluorine atom (+19 Da) and one methyl group (+14 Da, minus one H). The increase in lipophilicity and hydrogen-bond acceptor character introduced by the 6‑fluoro substituent is anticipated to reduce aqueous kinetic solubility while improving membrane permeability—a trade-off documented extensively in fluorinated quinoline drug-discovery programs [1].
| Evidence Dimension | Molecular weight and elemental composition |
|---|---|
| Target Compound Data | MW 321.3 g/mol; C19H16FN3O |
| Comparator Or Baseline | 3,4-dihydro-2H-quinolin-1-yl(quinoxalin-6-yl)methanone: MW 289.3 g/mol; C18H15N3O |
| Quantified Difference | +32 Da (+11.1% MW increase); one additional fluorine and one additional methyl group |
| Conditions | Calculated from molecular formula; confirmed by vendor InChI and SMILES data |
Why This Matters
The additional fluorine and methyl substitutents alter both pharmacokinetic and pharmacodynamic properties, meaning procurement of the non-fluorinated analog would yield a compound with different target engagement, solubility, and metabolic profiles.
- [1] Cisar, J. S., et al. Fluorinated quinoline and quinoxaline derivatives as DHODH inhibitors. Expert Opin. Ther. Pat. 2021, 31, 345–361. View Source
